Vinyl(chloromethyl)dimethoxysilane

surface functionalisation sequential grafting orthogonal reactivity

Vinyl(chloromethyl)dimethoxysilane (CAS 1314981-48-0) is a specialty organosilicon compound classified as a halogen‑functional dialkoxysilane and multi‑functional coupling agent. Its molecular formula is C₅H₁₁ClO₂Si with a molecular weight of 166.68 g/mol.

Molecular Formula C5H11ClO2Si
Molecular Weight 166.676
CAS No. 1314981-48-0
Cat. No. B597212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl(chloromethyl)dimethoxysilane
CAS1314981-48-0
Synonymsvinyl(chloromethyl)dimethoxysilane
Molecular FormulaC5H11ClO2Si
Molecular Weight166.676
Structural Identifiers
SMILESCO[Si](CCl)(C=C)OC
InChIInChI=1S/C5H11ClO2Si/c1-4-9(5-6,7-2)8-3/h4H,1,5H2,2-3H3
InChIKeyAWXDSXZCJKNANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl(chloromethyl)dimethoxysilane (CAS 1314981-48-0) – Technical Baseline for Scientific Procurement


Vinyl(chloromethyl)dimethoxysilane (CAS 1314981-48-0) is a specialty organosilicon compound classified as a halogen‑functional dialkoxysilane and multi‑functional coupling agent . Its molecular formula is C₅H₁₁ClO₂Si with a molecular weight of 166.68 g/mol . The molecule carries three distinct reactive centres: a vinyl group (CH₂=CH–) capable of addition polymerization and hydrosilylation, a chloromethyl group (ClCH₂–) that serves as an electrophilic handle for nucleophilic substitution, and two methoxy groups (–OCH₃) attached directly to silicon that undergo hydrolysis–condensation to form siloxane bonds with hydroxylated surfaces . The compound is a colourless to yellowish liquid with a density of 1.0 ± 0.1 g/cm³ and a boiling point of approximately 119.8 °C . Commercial availability spans several purity grades (92–99%) from suppliers including Gelest (product code SIV9064.0), Siwin (Siwin‑V821), and Daken Chem [1].

Why Generic Substitution of Vinyl(chloromethyl)dimethoxysilane Fails in Multi‑Step Functionalisation Workflows


Vinyl(chloromethyl)dimethoxysilane cannot be directly replaced by common single‑function silanes such as vinyltrimethoxysilane (VTMS) or chloromethyltrimethoxysilane (CMTMS) because its value proposition is the simultaneous presence of two orthogonally reactive organic groups on the same silicon centre . In a typical surface‑engineering or polymer‑building sequence, the dimethoxysilyl moiety anchors the molecule to an inorganic substrate via hydrolysis–condensation, the chloromethyl group enables subsequent nucleophilic grafting (e.g., azide, amine, thiol), and the vinyl group provides a distinct, non‑interfering handle for radical polymerisation or hydrosilylation crosslinking [1]. A VTMS‑only treatment delivers vinyl functionality but lacks the post‑grafting chloromethyl site; a CMTMS‑only treatment provides the chloromethyl anchor but forfeits the vinyl crosslinking capability. Sequential application of two mono‑functional silanes introduces surface heterogeneity, uncontrolled stoichiometry, and competitive hydrolysis kinetics that degrade reproducibility [2]. The quantitative evidence below demonstrates where these differences manifest in measurable property outcomes.

Vinyl(chloromethyl)dimethoxysilane – Quantitative Differential Evidence for Scientific Selection


Dual Orthogonal Functionality Enables Sequential, Selective Chemical Modification vs. Single‑Function Silanes

Vinyl(chloromethyl)dimethoxysilane is the only commercially available silane that combines a vinyl group, a chloromethyl group, and two hydrolysable methoxy groups on a single silicon atom . In contrast, vinyltrimethoxysilane (VTMS, CAS 2768‑02‑7) carries three methoxy groups and a vinyl group but no chloromethyl site, while chloromethyltrimethoxysilane (CMTMS, CAS 5926‑26‑1) carries three methoxy groups and a chloromethyl group but no vinyl functionality . The bifunctional architecture of vinyl(chloromethyl)dimethoxysilane permits a two‑step surface engineering sequence: (i) covalent anchoring to silica/glass via Si–O–Si bond formation, (ii) subsequent nucleophilic substitution at –CH₂Cl (e.g., with NaN₃ to yield surface azide) leaving the vinyl group intact for hydrosilylation or radical polymerisation [1]. This single‑molecule approach eliminates the competitive adsorption and uncontrolled stoichiometry inherent to mixed‑silane protocols, which typically exhibit coefficient of variation in surface loading exceeding 30% when two mono‑functional silanes are co‑deposited [2].

surface functionalisation sequential grafting orthogonal reactivity

Controlled Hydrolytic Reactivity (Sensitivity Class 7) Offers Wider Processing Window Than Fast‑Hydrolysing Trialkoxysilanes

The hydrolytic sensitivity of vinyl(chloromethyl)dimethoxysilane is classified as 7 on the Gelest reactivity scale, defined as 'reacts slowly with moisture/water' . This is the same classification assigned to VTMS and many other dialkoxy‑ and trialkoxysilanes [1]. However, the presence of only two methoxy leaving groups (versus three in trialkoxysilanes such as CMTMS or VTMS) yields fewer silanol condensation sites per anchored molecule, resulting in a less densely crosslinked interfacial layer and slower gelation kinetics in sol‑gel formulations [2]. At equivalent concentration (5 wt% in ethanol/water, pH 4.5, 25 °C), trialkoxysilanes typically reach gel point within 2–6 hours, whereas dialkoxysilanes require >12 hours [2]. This extended pot life is advantageous when uniform substrate wetting must precede network formation. Additionally, the boiling point of 119.8 °C and flash point of approximately 24 °C place the compound in a moderate volatility range that facilitates vacuum distillation purification without excessive thermal stress, contrasting with chloromethyldimethoxymethylsilane (CAS 2212‑11‑5, BP ~140 °C, density 1.064 g/mL) .

hydrolysis kinetics shelf stability formulation window

Physical Property Differentiation: Density, Boiling Point, and Flash Point vs. Structural Analogs

The physical property profile of vinyl(chloromethyl)dimethoxysilane is distinct from its closest structural analogs, impacting handling, formulation, and purification. Target compound data: density 1.0 ± 0.1 g/cm³, boiling point 119.8 ± 23.0 °C at 760 mmHg, flash point 24.0 ± 14.7 °C, refractive index ~1.420 . The comparator (chloromethyl)dimethylvinylsilane (CAS 16709‑86‑7) has a significantly lower density of 0.893 g/cm³ and a higher hydrolytic stability (sensitivity class 4: no reaction with water under neutral conditions) because it lacks hydrolysable alkoxy groups [1]. This means (chloromethyl)dimethylvinylsilane cannot directly bond to hydroxylated surfaces without a separate activation step, whereas the target compound anchors covalently through methoxy hydrolysis. Chloromethyldimethoxymethylsilane (CAS 2212‑11‑5) has a higher density of 1.064 g/mL and a boiling point of ~140 °C , reflecting the replacement of the vinyl group with a methyl group; this substitution eliminates the vinyl polymerisation/hydrosilylation handle that is central to the target compound's utility in addition‑cure silicone and composite applications. Chloromethyltrimethoxysilane (density 1.132 g/mL, BP 151 °C) differs in both density (>13% higher) and alkoxy count (3 vs. 2), leading to faster hydrolysis and more brittle interfacial layers.

physical properties formulation distillation

Absence of Silicon‑Methyl Substituent Enables Distinct Condensation Network Architecture vs. Chloromethyldimethoxymethylsilane

The target compound has all three silicon valences occupied by reactive or functional groups (vinyl, chloromethyl, and 2× methoxy), with no inert methyl substituent. In contrast, chloromethyldimethoxymethylsilane (CMDMS, CAS 2212‑11‑5) carries a non‑hydrolysable methyl group on silicon . In hydrolytic polycondensation, the Si–CH₃ group acts as a chain terminator, limiting the siloxane network to linear or lightly branched architectures. The target compound, lacking a Si–Me group, can form more highly branched or networked polysiloxane structures, resulting in higher gel fraction and mechanical integrity of the cured material [1]. Class‑level studies on organotrialkoxysilane sol‑gel chemistry demonstrate that monomers with R = vinyl or chloromethyl (no Si–alkyl) form rigid gels, whereas monomers with R = Me yield oligomeric oils or soft gels [2]. This difference is quantified by gel‑point conversion: tri‑ and di‑functional silanes without Si–alkyl substituents reach gelation at lower extents of reaction (typically 40–60% conversion) compared to methyl‑substituted analogs (>70% conversion required) [1].

siloxane network crosslink density polymer architecture

Hydrolytic Stability Class 7 Paired with Vinyl Functionality Enables Ambient Storage and Single‑Component Formulation Feasibility

The hydrolytic sensitivity rating of 7 ('reacts slowly with moisture/water') assigned by Gelest and ChemicalBook places vinyl(chloromethyl)dimethoxysilane in a favourable stability bracket for procurement and formulation. At the same sensitivity class (7), the compound exhibits comparable moisture tolerance to widely used VTMS [1], meaning standard dry‑box or nitrogen‑blanket handling is sufficient rather than the rigorous anhydrous conditions required for sensitivity class 4–5 silanes. The supplier Siwin specifies a shelf life of 12 months when stored in a sealed container at 25 °C, protected from atmospheric moisture [2]. This contrasts with (chloromethyl)dimethylvinylsilane (sensitivity class 4: 'no reaction with water under neutral conditions') , which, although seemingly more stable, lacks hydrolysable alkoxy groups and therefore cannot be used as a direct substrate‑anchoring agent without a separate pre‑activation step. The target compound thus uniquely combines ambient‑handleable hydrolytic reactivity with intrinsic surface‑coupling capability, eliminating the two‑step activation required by non‑alkoxy analogs.

shelf life moisture sensitivity single‑component formulation

Vinyl(chloromethyl)dimethoxysilane – Evidence‑Supported Research and Industrial Application Scenarios


Sequential Surface Functionalisation of Silica and Glass Substrates for Biochip and Sensor Fabrication

The dual orthogonal functionality (vinyl + chloromethyl) enables a two‑stage surface engineering protocol. In the first stage, the dimethoxysilyl group anchors the molecule to a glass or silica surface via Si–O–Si condensation (hydrolytic sensitivity class 7 ensures controlled reaction) . In the second stage, the surface‑exposed chloromethyl groups are converted to azide moieties using NaN₃ in DMF, while the vinyl groups remain intact for subsequent click chemistry or polymer grafting [1]. This sequential approach eliminates the need for mixed‑silane deposition and yields more homogeneous surface coverage than protocols that co‑deposit VTMS and CMTMS [2].

Synthesis of Functional Polysiloxane Intermediates with Pendant Vinyl and Chloromethyl Handles

The compound serves as a co‑monomer in hydrolytic polycondensation with dichlorodimethylsilane or dimethyldimethoxysilane to produce linear or branched polysiloxanes bearing both vinyl and chloromethyl side groups . The absence of an Si–Me group on the target monomer promotes higher network connectivity and earlier gelation compared to methyl‑substituted analogs such as chloromethyldimethoxymethylsilane, enabling production of functionalised silicone gums with controlled crosslink density [3]. The vinyl groups provide sites for platinum‑catalysed addition‑cure crosslinking, while the chloromethyl groups permit post‑polymerisation modification (e.g., quaternisation to antimicrobial polysiloxanes) [4].

Single‑Component Coupling Agent for Glass‑Fibre‑Reinforced Vinyl‑Ester and Unsaturated Polyester Composites

Vinyl(chloromethyl)dimethoxysilane functions as a multi‑functional coupling agent at the glass‑fibre/matrix interface. The methoxy groups condense with silanol groups on glass, while the vinyl group co‑polymerises with the unsaturated polyester or vinyl‑ester resin during cure, and the chloromethyl group can further react with amine‑ or thiol‑based hardeners present in the formulation [5]. This tri‑directional bonding capability eliminates the need for a secondary adhesion promoter, simplifying the composite formulation and reducing the inventory of silane additives. The moderate density (~1.0 g/cm³) and boiling point (~120 °C) facilitate solvent‑based sizing application and subsequent drying without premature gelation .

Precursor for Chloromethyl‑Functionalised Silica Nanoparticles in Drug Delivery and Catalysis Support

Direct silanisation of colloidal silica with vinyl(chloromethyl)dimethoxysilane yields nanoparticles bearing surface‑accessible chloromethyl groups . The hydrolytic sensitivity class 7 allows the reaction to be conducted in ethanol/water mixtures at room temperature without rapid uncontrolled condensation. The resulting nanoparticles can be further functionalised via nucleophilic substitution of –CH₂Cl (e.g., with amines to install chelating ligands) while the residual vinyl groups provide a distinct reporter or crosslinking handle [2]. This dual‑functionalised nanoparticle platform outperforms particles modified with CMTMS alone, which offer only a single post‑modification pathway.

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